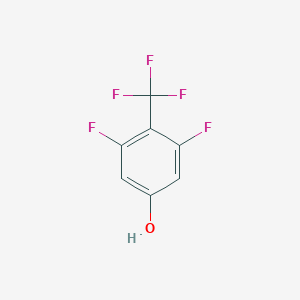

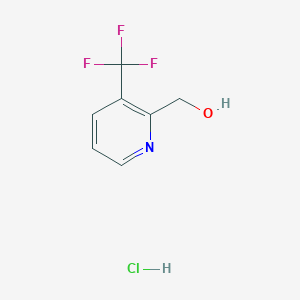

3,5-Difluoro-4-(trifluoromethyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

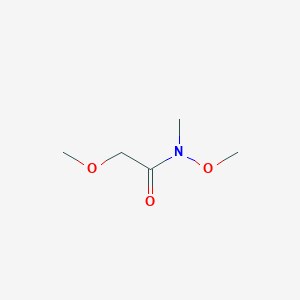

3,5-Difluoro-4-(trifluoromethyl)phenol is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is an important intermediate in the synthesis of various materials, including liquid crystal materials, antifungal agents, dyes, plastics, and rubber additives . It is also a metabolite of the drug fluoxetine .

Synthesis Analysis

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)phenol involves several steps. One method involves the reaction of 3,5-dialkyl-4-hydroxybenzylhydrazine with hexafluoroacetylacetone, and trifluoroacetylacetone yielding the pyrazoles bearing trifluoromethyl and/or methyl substituents in positions 3 and 5 . Another method involves the synthesis of 1-Phenyl-5-substituted-3- (4- (trifluoromethyl)phenol) derivatives from chalcone derivatives .Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-(trifluoromethyl)phenol consists of a benzene ring substituted with two fluorine atoms and a trifluoromethyl group . The presence of these substituents imparts unique physical and chemical properties to the compound.Chemical Reactions Analysis

The chemical reactions involving 3,5-Difluoro-4-(trifluoromethyl)phenol are complex and can lead to a variety of products. For example, one study found that the initial bond breakage in a related compound, 3,5-Difluoro-2,4,6-Trinitroanisole, leads to the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene .Physical And Chemical Properties Analysis

3,5-Difluoro-4-(trifluoromethyl)phenol is a solid with a melting point of 54-57 °C . It is soluble in ethanol . The compound has a molecular weight of 130.09 .Scientific Research Applications

Synthesis and Functionalization

- Trifluoromethyl Ether Synthesis : The reaction of dithiocarbonates with IF5-pyridine-HF selectively synthesizes trifluoromethyl ether and difluoro(methylthio)methyl ether of phenols and aliphatic alcohols, showcasing the compound's utility in introducing fluorinated functional groups to molecules (Inoue, Fuse, & Hara, 2015).

- Electrochemical Applications : The electrochemistry of phenol in bis{(trifluoromethyl)sulfonyl}amide ([NTf2]−) based ionic liquids demonstrates the potential of fluorinated phenols in electrochemical contexts, including oxidation processes and the formation of phenoxyl radicals (Villagrán et al., 2006).

Material Science

- Photophysical Properties : Studies on phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups reveal their photophysical and photochemical properties, offering insights into their application in photodynamic therapy and other photocatalytic applications (Ahmetali et al., 2019).

- Dielectric Properties : The effects of internal linkage groups of fluorinated diamine on the optical and dielectric properties of polyimide thin films highlight the influence of trifluoromethyl and ether groups on material properties, offering pathways to tailor material characteristics for specific applications (Jang et al., 2007).

Catalysis and Organic Reactions

- Biocatalytic Trifluoromethylation : The use of laccase, tBuOOH, and Langlois' reagent or Baran's zinc sulfinate for the introduction of the trifluoromethyl group into unprotected phenols showcases a biocatalytic approach to modify phenolic compounds, expanding the toolkit for organofluorine chemistry (Simon et al., 2016).

Photoluminescence and Electroluminescence

- Iridium Complexes : The synthesis and investigation of iridium(III) complexes with phenolic subunits demonstrate their utility in organic light-emitting diodes (OLEDs) by affecting emission colors and efficiency, illustrating the potential of fluorinated phenols in advanced electronic applications (Jing, Zhao, & Zheng, 2017).

Safety And Hazards

Future Directions

The demand for 3,5-Difluoro-4-(trifluoromethyl)phenol and its derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications . Future research will likely focus on developing more efficient synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name |

3,5-difluoro-4-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOKJLSRDFRVLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(F)(F)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557466 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Difluoro-4-(trifluoromethyl)phenol | |

CAS RN |

116640-11-0 |

Source

|

| Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)